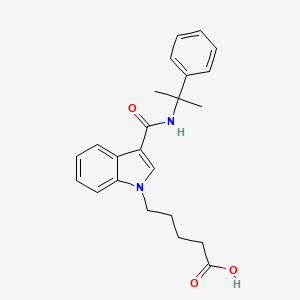

CUMYL-PICA N-pentanoic acid metabolite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El metabolito de ácido N-pentanoico de CUMYL-PICA es un estándar de referencia analítico categorizado como un cannabinoide sintético. Es un metabolito presuntivo de CUMYL-PICA y 5-fluoro CUMYL-PICA . Las propiedades fisiológicas y toxicológicas de este compuesto no son bien conocidas .

Métodos De Preparación

La preparación del metabolito de ácido N-pentanoico de CUMYL-PICA implica rutas sintéticas que típicamente incluyen la reacción de CUMYL-PICA con reactivos específicos para formar el metabolito de ácido N-pentanoico. Las rutas sintéticas exactas y las condiciones de reacción no están ampliamente documentadas en la literatura. Los métodos de producción industrial probablemente implicarían la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Primary Metabolic Pathways

The compound undergoes three principal reaction types during phase I metabolism:

1.1. Hydroxylation

-

ω-hydroxylation : Terminal carbon oxidation of the pentyl side chain forms 5-hydroxy-pentyl intermediates .

-

ω-1 hydroxylation : Penultimate carbon oxidation produces 4-hydroxy-pentyl derivatives .

-

Core structure hydroxylation : Occurs on the indazole or cumyl moieties, generating metabolites with added hydroxyl groups .

1.2. Oxidation

-

Carboxylic acid formation : ω-hydroxylated intermediates oxidize further to yield N-pentanoic acid metabolites (e.g., CUMYL-PICA N-pentanoic acid) .

-

Carbonyl formation : ω-1 hydroxylation leads to ketone or aldehyde derivatives via dehydrogenation .

1.3. Conjugation Reactions

-

Glucuronidation : Phase II metabolism attaches glucuronic acid to hydroxylated metabolites, enhancing water solubility for excretion .

Enzymatic Involvement

Cytochrome P450 (CYP) isoforms drive these transformations:

3.1. In Vitro Findings

-

Pooled human liver microsomes (pHLM) : Rapid conversion of parent CUMYL-PICA to N-pentanoic acid metabolites within 60 minutes .

-

Recombinant CYP assays : CYP3A4/3A5 account for >70% of metabolic activity, with minor contributions from CYP2C isoforms .

3.2. In Vivo Observations

-

Urinary metabolites : N-pentanoic acid derivatives dominate, alongside glucuronidated forms .

-

Tissue distribution : High stability in peripheral blood and liver, with slower degradation in adipose tissue .

Degradation and Stability

-

Thermal stability : Decomposes above 200°C, forming aromatic byproducts.

-

Postmortem persistence : Stable in biological matrices for up to 72 hours under refrigerated conditions, with <15% degradation .

Analytical Detection Signatures

Key mass spectral features for identifying reaction products include:

| Metabolite | Mass Shift (Da) | Characteristic Fragments |

|---|---|---|

| N-pentanoic acid derivative | +58.0055 | m/z 273.1398 (cumyl fragment) |

| ω-hydroxy-pentyl metabolite | +16.0026 | m/z 289.1347 (hydroxylated chain) |

| Glucuronidated conjugate | +176.0321 | m/z 113.0239 (glucuronic acid ion) |

Aplicaciones Científicas De Investigación

El metabolito de ácido N-pentanoico de CUMYL-PICA se utiliza principalmente en la investigación de química forense y toxicología. Sirve como un estándar de referencia analítico para la identificación y cuantificación de cannabinoides sintéticos en muestras biológicas. Este compuesto también se utiliza en aplicaciones de espectrometría de masas para estudiar el metabolismo y la farmacocinética de los cannabinoides sintéticos .

Mecanismo De Acción

El mecanismo de acción del metabolito de ácido N-pentanoico de CUMYL-PICA no se comprende bien. Como metabolito de cannabinoides sintéticos, se presume que interactúa con los receptores cannabinoides en el cuerpo, particularmente el receptor cannabinoide 1 (CB1). Los objetivos moleculares exactos y las vías implicadas en sus efectos aún están bajo investigación .

Comparación Con Compuestos Similares

El metabolito de ácido N-pentanoico de CUMYL-PICA es similar a otros metabolitos de cannabinoides sintéticos como:

- Metabolito de ácido N-pentanoico de 5-fluoro CUMYL-PICA

- CUMYL-PICA

- 5-fluoro CUMYL-PICA Estos compuestos comparten estructuras y vías metabólicas similares. El metabolito de ácido N-pentanoico de CUMYL-PICA es único en su estructura química específica y el perfil metabólico resultante .

Si tiene más preguntas o necesita más detalles, no dude en preguntar!

Actividad Biológica

CUMYL-PICA N-pentanoic acid metabolite is a synthetic cannabinoid that has garnered attention due to its complex metabolic pathways and biological activities. This article delves into the biological activity of this compound, examining its metabolism, pharmacological effects, and implications for drug testing and safety.

Overview of CUMYL-PICA

CUMYL-PICA, a synthetic cannabinoid receptor agonist, is part of a broader class of new psychoactive substances (NPS) that mimic the effects of cannabis. The N-pentanoic acid metabolite is one of its significant metabolites, which is produced during the metabolic breakdown of the parent compound in the human body. Understanding its biological activity is crucial for assessing its potential effects and risks associated with use.

Metabolism and Pharmacokinetics

CUMYL-PICA undergoes extensive phase I metabolism primarily in the liver, where cytochrome P450 enzymes play a critical role. Key metabolic reactions include:

- Hydroxylation : Introduction of hydroxyl groups, leading to various mono- and di-hydroxylated metabolites.

- N-dealkylation : Removal of alkyl groups, which alters the compound's potency and activity.

- Beta-oxidation : Conversion of the pentyl side chain to a propionic acid metabolite.

Recent studies have identified multiple metabolites in human urine, with significant findings summarized in Table 1.

| Metabolite | Type | Abundance |

|---|---|---|

| M20 | Mono-hydroxylated | High |

| M09 | Carbonylated | High |

| Propionic acid | Beta-oxidation product | Most abundant |

Biological Activity

The biological activity of CUMYL-PICA and its N-pentanoic acid metabolite primarily involves interaction with cannabinoid receptors, specifically CB1 and CB2. Research indicates that:

- CB1 Receptor Activation : The N-pentanoic acid metabolite exhibits moderate activation at the CB1 receptor, which is associated with psychoactive effects.

- CB2 Receptor Activation : It shows significant activation at the CB2 receptor (approximately 43.5% potency), suggesting potential anti-inflammatory properties.

Case Studies

-

Case Study on Human Metabolism :

A study involving urine samples from users identified that CUMYL-PICA was extensively metabolized, leading to the presence of multiple metabolites. The most abundant was the propionic acid metabolite, which was detected consistently across samples . -

In Vitro Studies :

In vitro experiments using human liver microsomes demonstrated that CUMYL-PICA undergoes rapid metabolism, with a significant reduction in parent compound concentration over time. This highlights the efficiency of human metabolic pathways in processing synthetic cannabinoids .

Implications for Drug Testing

Given the extensive metabolism of CUMYL-PICA and its metabolites, implications for drug testing are profound:

Propiedades

Fórmula molecular |

C23H26N2O3 |

|---|---|

Peso molecular |

378.5 g/mol |

Nombre IUPAC |

5-[3-(2-phenylpropan-2-ylcarbamoyl)indol-1-yl]pentanoic acid |

InChI |

InChI=1S/C23H26N2O3/c1-23(2,17-10-4-3-5-11-17)24-22(28)19-16-25(15-9-8-14-21(26)27)20-13-7-6-12-18(19)20/h3-7,10-13,16H,8-9,14-15H2,1-2H3,(H,24,28)(H,26,27) |

Clave InChI |

PAIZLLVUTPSHRQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O |

SMILES canónico |

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O |

Sinónimos |

CUMYL-PICA N-(5-carboxypentyl) metabolite; 5-fluoro CUMYL-PICA N-(5-carboxypentyl) metabolite |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.